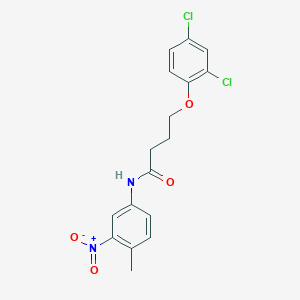![molecular formula C34H37N3O5 B457400 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B457400.png)
4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes methoxyphenyl, pyridinyl, and quinolinecarboxamide groups
Preparation Methods
The synthesis of 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the methoxyphenyl and pyridinyl intermediates, followed by their coupling with the quinolinecarboxamide core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The quinolinecarboxamide core can be reduced to form different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxyphenyl and pyridinyl groups are believed to play a crucial role in binding to target proteins, while the quinolinecarboxamide core may be involved in modulating biological activities. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in inflammation and cancer .
Comparison with Similar Compounds
Similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue with methoxy groups on the phenyl ring, known for its activity as a monoamine oxidase inhibitor.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions.
Compared to these compounds, 4-{4-METHOXY-3-[(4-METHOXYPHENOXY)METHYL]PHENYL}-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C34H37N3O5 |
|---|---|
Molecular Weight |
567.7g/mol |
IUPAC Name |
4-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C34H37N3O5/c1-20-7-14-29(35-18-20)37-33(39)30-21(2)36-26-16-34(3,4)17-27(38)32(26)31(30)22-8-13-28(41-6)23(15-22)19-42-25-11-9-24(40-5)10-12-25/h7-15,18,31,36H,16-17,19H2,1-6H3,(H,35,37,39) |
InChI Key |
SOPWAQBFSLQPIS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)OC)C(=O)CC(C3)(C)C)C |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)OC)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(cyclohexylcarbonyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B457317.png)
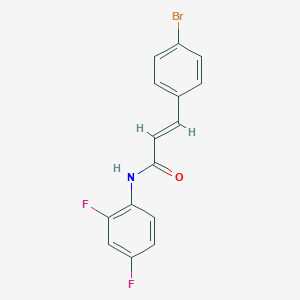
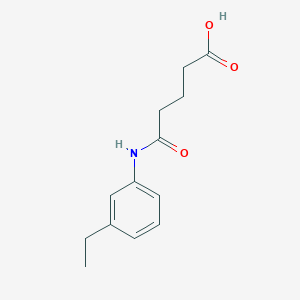
![N,N'-bis[2-(3-chlorophenyl)ethyl]hexanediamide](/img/structure/B457327.png)
![3,4,5-triethoxy-N-(4-{4-[(3,4,5-triethoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B457328.png)
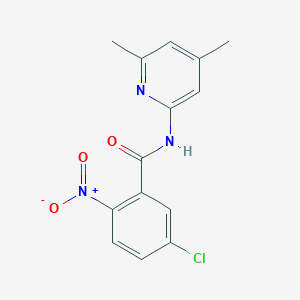

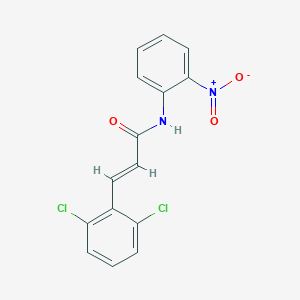
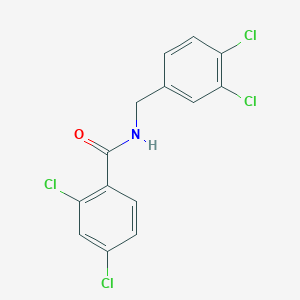
![Methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B457334.png)
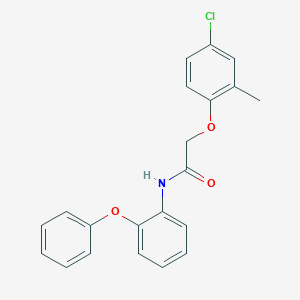
![4-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE](/img/structure/B457336.png)
![N-{3-[N-(3,4,5-triethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclohexanecarboxamide](/img/structure/B457337.png)
